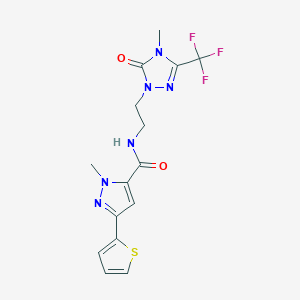
1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15F3N6O2S and its molecular weight is 400.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for various biological activities including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F3N6O2, with a molecular weight of approximately 394.4 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₇F₃N₆O₂ |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 1-methyl-N-(2-(4-methyl-5-oxo... |
| Purity | Typically ≥ 95% |
Biological Activity Overview
The biological activities of compounds containing the triazole structure have been extensively documented. This specific compound exhibits several pharmacological properties:
Antimicrobial Activity
Research indicates that triazole derivatives possess potent antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of enzyme systems critical for bacterial survival.
Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Studies and Research Findings
Several studies highlight the biological activity of triazole compounds:
- Antibacterial Efficacy : A study published in PMC reported that certain triazole derivatives exhibited antibacterial activity significantly higher than standard antibiotics like ampicillin, showcasing their potential as therapeutic agents against resistant strains .
- Cytotoxic Activity : Another research highlighted the cytotoxic effects of triazole-containing compounds on various cancer cell lines, indicating that these compounds could serve as potential chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the triazole ring can significantly affect potency and selectivity against target pathogens or cancer cells .
Table of Biological Activities
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O2S/c1-22-13(15(16,17)18)21-24(14(22)26)6-5-19-12(25)10-8-9(20-23(10)2)11-4-3-7-27-11/h3-4,7-8H,5-6H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHRIRVBFJQNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














